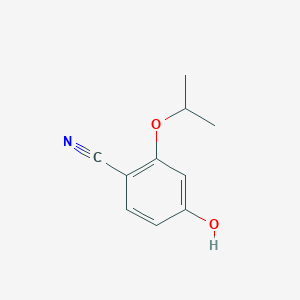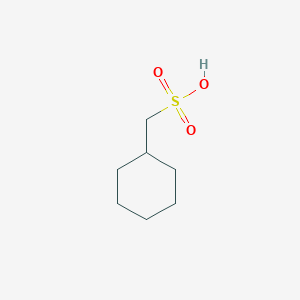![molecular formula C13H16N2 B14022971 2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine CAS No. 6312-14-7](/img/structure/B14022971.png)
2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine is a heterocyclic compound that features both pyridine and pyrrole rings in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine typically involves the reaction of 2,5-dimethylpyrrole with a suitable pyridine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2,5-dimethylpyrrole is reacted with 2-bromoethylpyridine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced pyridine rings.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
- Piperazine,1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-
Uniqueness
2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine is unique due to its specific structural arrangement, which combines the properties of both pyridine and pyrrole rings. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
6312-14-7 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-[2-(2,5-dimethylpyrrol-1-yl)ethyl]pyridine |
InChI |
InChI=1S/C13H16N2/c1-11-6-7-12(2)15(11)10-8-13-5-3-4-9-14-13/h3-7,9H,8,10H2,1-2H3 |
InChI-Schlüssel |
NUBSSCCFXJJQHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CCC2=CC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


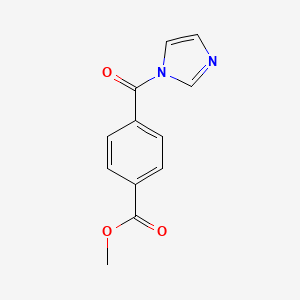
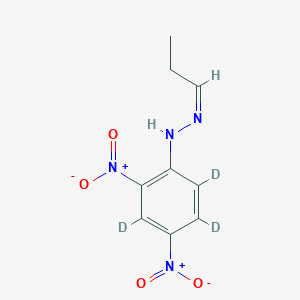
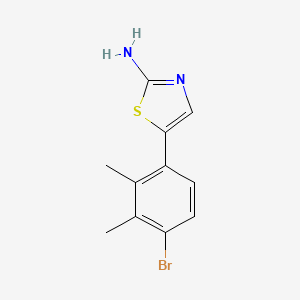
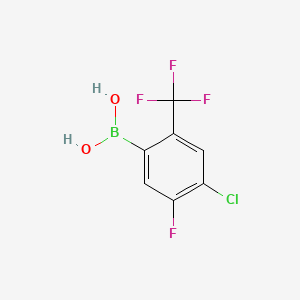
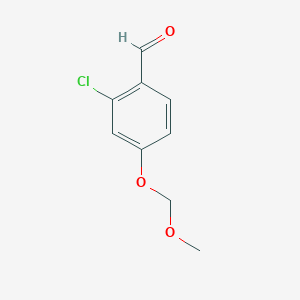
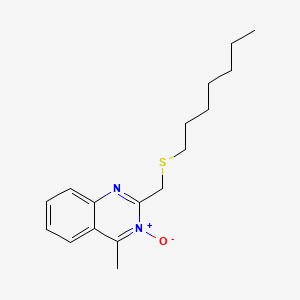


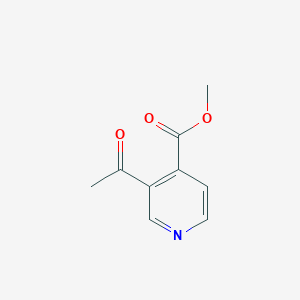
![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)

